Hexadecanedioic acid (CAS: 505-54-4), also known as thapsic acid, is a linear, saturated C16 aliphatic dicarboxylic acid. In industrial and chemical procurement, it serves as a premium long-chain building block for high-performance polyamides (e.g., PA 6.16), specialized polyesters, and macrocyclic musk fragrances . Characterized by its extended hydrophobic methylene chain, it offers significantly lower water solubility and a higher melting point (124-128 °C) than shorter-chain benchmarks like adipic acid (C6) or dodecanedioic acid (C12) . Its primary commercial value lies in its ability to impart exceptional dimensional stability, low dielectric constants, and high-density polyethylene (HDPE)-like crystallinity to polymers, as well as providing the exact carbon backbone required for 15-membered macrocyclic syntheses.
Substituting hexadecanedioic acid with more common, lower-cost diacids like dodecanedioic acid (DDDA, C12) or sebacic acid (C10) fundamentally alters downstream material performance and chemical viability[1]. In polymer synthesis, the shorter methylene sequences of C10 or C12 diacids increase the frequency of polar amide or ester linkages per unit volume, directly increasing moisture absorption and compromising the dimensional stability and relative permittivity of the final plastic. In fragrance synthesis, chain length strictly dictates ring size; a C12 precursor can only yield an 11-membered ring, completely failing to produce the 15-membered macrocyclic ketones (like cyclopentadecanone) required for specific musk odor profiles . Therefore, for ultra-low moisture polyamides or exaltone synthesis, C16 is strictly non-interchangeable.
When synthesized into polyamides, the C16 chain of hexadecanedioic acid significantly dilutes the concentration of polar amide groups compared to shorter diacids. Polyamide 6.16 features a methylene-to-amide ratio of 10:1 (20 carbons per 2 amide groups), compared to 8:1 for PA 6.12 and 5:1 for PA 6.6 [1]. This extended hydrophobic segment drastically reduces water absorption at saturation, maintaining low relative permittivity and preventing moisture-induced swelling or mechanical degradation in molded parts [2].
| Evidence Dimension | Amide group dilution and resulting hydrophobicity |
| Target Compound Data | PA 6.16 (from Hexadecanedioic acid) provides a 10:1 carbon-to-amide ratio. |
| Comparator Or Baseline | PA 6.12 (from DDDA, C12) provides an 8:1 ratio; PA 6.6 (from Adipic acid, C6) provides a 5:1 ratio. |
| Quantified Difference | The 25% increase in aliphatic chain length per repeat unit vs C12 directly yields lower moisture uptake and a lower dielectric constant. |
| Conditions | Polymer matrix formulation for low-haze, low-permittivity molding compounds. |
Buyers formulating electrical housings or dimensionally critical automotive parts must select the C16 diacid to prevent the moisture-induced warping and electrical permittivity shifts common in C6 or C12 polyamides.
Hexadecanedioic acid is the exact stoichiometric prerequisite for the synthesis of cyclopentadecanone (Exaltone), a highly valued 15-membered macrocyclic musk . Through cyclization methods such as the Ruzicka large-ring synthesis (pyrolysis of thorium or metal salts) or Dieckmann condensation, the C16 diacid closes to form a C15 ketone . Shorter chain diacids like DDDA (C12) yield completely different ring sizes (e.g., 11-membered rings) that lack the targeted olfactory properties.
| Evidence Dimension | Macrocyclic ring size yield |
| Target Compound Data | Hexadecanedioic acid (C16) yields a 15-membered ring (Cyclopentadecanone). |
| Comparator Or Baseline | Dodecanedioic acid (C12) yields an 11-membered ring (Cycloundecanone). |
| Quantified Difference | Absolute structural divergence; C16 is the only viable route to the C15 macrocyclic musk. |
| Conditions | Thermal cyclization / Ruzicka reaction conditions (350-400 °C under high vacuum). |
Fragrance manufacturers cannot substitute C12 or C10 diacids; C16 must be procured to achieve the specific 15-membered macrocycle required for commercial musk profiles.
Polyesters derived from long-chain diacids like hexadecanedioic acid exhibit unique solid-state structures that mimic high-density polyethylene (HDPE). Unlike polyesters made from adipic acid (C6), which often suffer from low melting points and poor mechanical strength, C16-based polyesters maintain high crystallinity (approx. 70%) and ductile tensile properties while retaining the ester linkages necessary for biodegradability or chemical recycling [1].
| Evidence Dimension | Polymer crystallinity and structural mimicry |
| Target Compound Data | C16-derived aliphatic polyesters achieve ~70% crystallinity with an HDPE-like solid state. |
| Comparator Or Baseline | C6 (Adipic acid) derived polyesters exhibit lower crystallinity and softer mechanical profiles. |
| Quantified Difference | C16 polyesters achieve polyethylene-like mechanical ductility (E > 600 MPa) and higher thermal stability compared to the softer C6 analogs. |
| Conditions | Melt-polymerization and solid-state characterization of aliphatic polyesters. |
For procurement in sustainable packaging, C16 diacids allow manufacturers to match the mechanical performance of traditional polyolefins while maintaining polyester degradability.
Hexadecanedioic acid is the essential starting material for the fragrance industry to produce Exaltone and related 15-membered ring compounds via cyclization .
Ideal for manufacturing dimensionally stable, low-dielectric-constant engineering plastics used in automotive sensors, electronics, and precision molded parts where moisture uptake must be minimized[1].
Used as a monomer to create highly crystalline, ductile aliphatic polyesters that offer the mechanical strength of HDPE with the end-of-life degradability of polyesters[2].
Formulated into metalworking fluids and aqueous cooling systems where its long C16 hydrophobic tail provides superior protective film formation on metal surfaces compared to shorter C10/C12 diacids[3].
Irritant